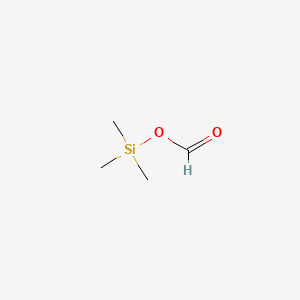
EC 4.2.2.8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the enzyme classification number 422This enzyme is involved in the elimination of sulfate groups and acts on linkages between N-acetyl-D-glucosamine and uronate, resulting in the formation of an unsaturated sugar . Heparin-sulfate lyase does not act on N,O-desulfated glucosamine or N-acetyl-O-sulfated glucosamine linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heparin-sulfate lyase is typically derived from bacterial sources such as Pedobacter heparinus and Bacteroides thetaiotaomicron . The enzyme can be purified from these bacteria through a series of chromatographic techniques, including ion-exchange chromatography and gel filtration .
Industrial Production Methods
Industrial production of heparin-sulfate lyase involves the cultivation of bacteria that naturally produce the enzyme. The bacteria are grown in large fermentation tanks under controlled conditions to maximize enzyme yield. After fermentation, the enzyme is extracted and purified using similar chromatographic methods as in laboratory-scale preparation .
Chemical Reactions Analysis
Types of Reactions
Heparin-sulfate lyase primarily undergoes elimination reactions, where it cleaves sulfate groups from heparin-sulfate chains . This reaction results in the formation of unsaturated sugar products .
Common Reagents and Conditions
The enzyme requires specific conditions to function optimally, including a suitable pH and temperature. The presence of divalent cations such as calcium or magnesium may also be necessary for its activity .
Major Products
The major products of the reactions catalyzed by heparin-sulfate lyase are unsaturated sugars, which are formed by the elimination of sulfate groups from the heparin-sulfate chains .
Scientific Research Applications
Heparin-sulfate lyase has a wide range of applications in scientific research:
Mechanism of Action
Heparin-sulfate lyase exerts its effects by cleaving the glycosidic bonds between N-acetyl-D-glucosamine and uronate in heparin-sulfate chains . This cleavage results in the elimination of sulfate groups and the formation of unsaturated sugar products . The enzyme’s activity is dependent on the presence of specific molecular targets and pathways, including the interaction with divalent cations .
Comparison with Similar Compounds
Heparin-sulfate lyase can be compared with other similar enzymes such as:
Chondroitinase: This enzyme acts on chondroitin sulfate chains and cleaves glycosidic bonds, resulting in the formation of disaccharides.
Hyaluronidase: This enzyme degrades hyaluronic acid, a major component of the extracellular matrix, by cleaving glycosidic bonds.
Heparin-sulfate lyase is unique in its specificity for heparin-sulfate chains and its ability to produce unsaturated sugar products .
Properties
CAS No. |
149371-12-0 |
|---|---|
Molecular Formula |
NULL |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



